- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059

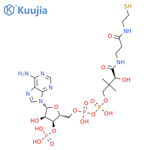

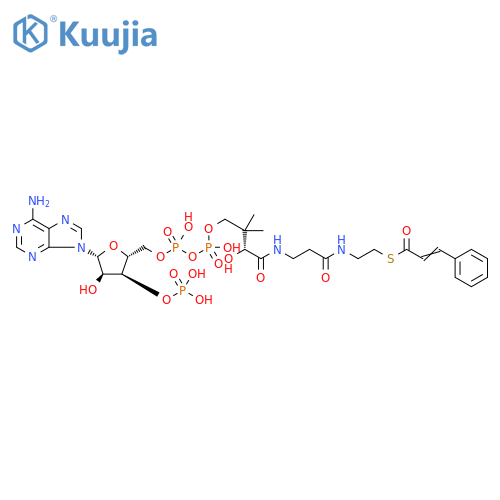

Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

30801-99-1 structure

Nome del prodotto:Coenzyme A, S-(3-phenyl-2-propenoate)

Numero CAS:30801-99-1

MF:C30H42N7O17P3S

MW:897.68

CID:4745284

Coenzyme A, S-(3-phenyl-2-propenoate) Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cinnamyl S coenzyme A

- Cinnamoyl coenzyme A

- Cinnamoyl CoA

- Coenzyme A, S-cinnamate (8CI)

- Coenzyme A, S-(3-phenyl-2-propenoate)

- Cinnamoyl CoA

- Cinnamoyl coenzyme A

- Cinnamyl S coenzyme A

-

- Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1

- Chiave InChI: JVNVHNHITFVWIX-KZKUDURGSA-N

- Sorrisi: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1S:H2O, 2 h, 30°C

1.2R:NH4OAc, S:H2O

1.2R:NH4OAc, S:H2O

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

Riferimento

- Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Synthetic Routes 3

Condizioni di reazione

1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C

1.2R:NaHCO3, S:H2O, 1 h, rt

1.2R:NaHCO3, S:H2O, 1 h, rt

Riferimento

- Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis, Angewandte Chemie, 2015, 54(45), 13457-13461

Synthetic Routes 4

Condizioni di reazione

1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8

1.2R:HCl, S:H2O

1.2R:HCl, S:H2O

Riferimento

- A versatile biosynthetic approach to amide bond formation, Green Chemistry, 2018, 20(15), 3426-3431

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

Coenzyme A, S-(3-phenyl-2-propenoate) Letteratura correlata

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate)) Prodotti correlati

- 898441-20-8(N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

- 1806267-50-4(Ethyl 2-cyano-5-hydroxymethyl-3-(trifluoromethoxy)phenylacetate)

- 1539067-46-3(1-(3-bromo-5-fluorophenyl)-2-methylpropan-2-amine)

- 131436-67-4(ethyl 3-{(pyridin-4-yl)methylamino}propanoate)

- 2034396-00-2(1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone)

- 1807124-62-4(Methyl 6-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)

- 5177-35-5(N-(Chloroacetyl)-2,5-dimethylaniline)

- 1804096-33-0(4-(Chloromethyl)-2-fluorophenylhydrazine)

- 953240-08-9(3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(2-methoxyethyl)propanamide)

- 2228756-79-2(2-azido-2-(3-methylthiophen-2-yl)ethan-1-ol)

Fornitori consigliati

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso